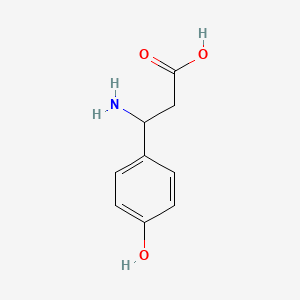

3-Amino-3-(4-hydroxyphenyl)propanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to 3-Amino-3-(4-hydroxyphenyl)propanoic acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, is aimed at improving chemical stability and liposolubility. These derivatives can be readily hydrolyzed to release bioactive compounds like danshensu, demonstrating the compound's role in the synthesis of biologically relevant molecules (Lei Chen et al., 2016).

Molecular Structure Analysis

Detailed molecular structure analysis has been conducted on derivatives of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, revealing intra- and inter-H-bonds in zwitterionic monomer and dimer structures. These studies offer insights into the compound's electronic structure and hydrogen bonding, elucidating its behavior in various chemical contexts (L. Pallavi & J. Tonannavar, 2020).

Chemical Reactions and Properties

The chemical reactivity of 3-Amino-3-(4-hydroxyphenyl)propanoic acid and its derivatives includes transformations under various conditions. For instance, derivatives have been synthesized through reactions such as halolactonization-hydroxylation, demonstrating the compound's versatility in forming structurally complex and functionally diverse molecules (Shengming Ma et al., 2004).

Physical Properties Analysis

The physical properties of 3-Amino-3-(4-hydroxyphenyl)propanoic acid derivatives, such as crystal structure and solvate formation, have been characterized using X-ray diffraction analysis. These studies provide valuable information on the compound's solid-state characteristics, facilitating the understanding of its physical behavior and potential applications (Limin He et al., 2011).

Chemical Properties Analysis

3-Amino-3-(4-hydroxyphenyl)propanoic acid and its analogs exhibit a range of chemical properties, including the ability to act as precursors for the synthesis of opioid antagonists. This highlights the compound's significance in medicinal chemistry, where it serves as a building block for the development of pharmacologically active molecules (Yixin Lu et al., 2006).

Wissenschaftliche Forschungsanwendungen

Alternative to Phenolation in Polybenzoxazine Synthesis

3-(4-Hydroxyphenyl)propanoic acid, known as phloretic acid (PA), offers a sustainable alternative to phenol in the synthesis of polybenzoxazine, a class of high-performance polymers. Its use in solvent-free Fischer esterification and subsequent reactions with bio-based amines leads to almost 100% bio-based benzoxazine end-capped molecules. This method is notable for its solvent-free process and yields materials with suitable thermal and thermo-mechanical properties for a broad range of applications (Trejo-Machin et al., 2017).

Functional Modification of Hydrogels

Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, exhibit enhanced swelling properties. These modifications also impart greater thermal stability to the polymers, with potential applications in medical fields due to their promising biological activities (Aly & El-Mohdy, 2015).

Anti-aging Skin Care Composition

3-(4-Hydroxyphenyl)propanoic acid amide is used in anti-aging skin care compositions. Its biological properties, known as phloretamide, are utilized in preventing skin wrinkles, highlighting its application in dermatological products (Wawrzyniak et al., 2016).

Antifungal Peptide Research

In computational peptidology, the compound is studied for its role in the structure and reactivity of new antifungal tripeptides. The research focuses on understanding the molecular properties and predicting bioactivity scores, aiding in the process of drug design (Flores-Holguín et al., 2019).

Synthesis of Fluorinated L-Tyrosine

The compound is central in the asymmetric synthesis of fluorinated L-tyrosine derivatives. This synthesis involves key steps like alkylation and hydrolysis, pointing to its significance in the production of specialized amino acids (Monclus et al., 1995).

Solid Phase Peptide Synthesis

3-(4-Hydroxymethylphenylsulfanyl)propanoic acid (HMPPA) is used as a new safety catch linker in solid-phase peptide synthesis. This application demonstrates its utility in streamlining the synthesis process, offering a cost-effective alternative to similar linkers (Erlandsson & Undén, 2006).

Tyrosine Kinase Inhibitors

Compounds derived from 3-(4-hydroxyphenyl)propanoic acid inhibit interleukin-2 inducible T-cell kinase (Itk), a target in Th2-cell related conditions. Isolated from the Australian rainforest tree Polyscias murrayi, these derivatives have potential applications in medicinal chemistry (Buchanan et al., 2005).

Application in Flame Retardant Materials

3-(Hydroxyphenyl phosphinyl)propanoic acid (HPPA) is explored for its use as a flame retardant agent for cellulose fabrics, demonstrating its potential in enhancing the safety of materials (Zhang, Kim, & Lee, 2008).

Safety And Hazards

The safety data sheet for 3-Amino-3-(4-hydroxyphenyl)propanoic acid recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

The future directions of 3-Amino-3-(4-hydroxyphenyl)propanoic acid research are promising. One paper underscores the potential utility of the novel 3-((4-hydroxyphenyl)amino)propanoic acid scaffold for further development as a foundational platform for novel antimicrobial agents targeting emerging and drug-resistant bacterial and fungal pathogens .

Eigenschaften

IUPAC Name |

3-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPHNHPXFNEZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975898 | |

| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-Amino-3-(4-hydroxyphenyl)propanoic acid | |

CAS RN |

6049-54-3 | |

| Record name | β-Amino-4-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6049-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

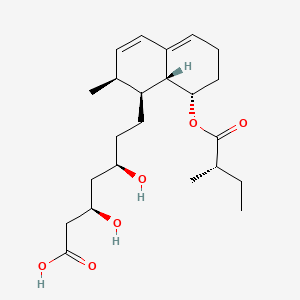

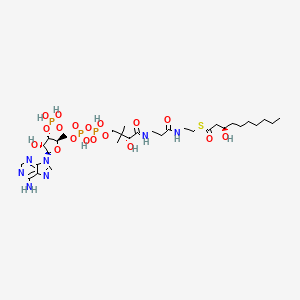

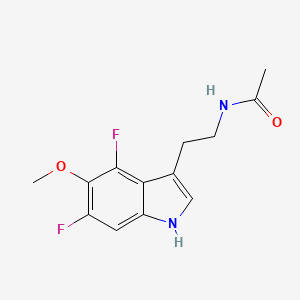

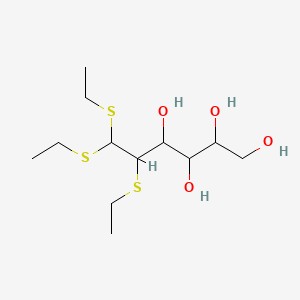

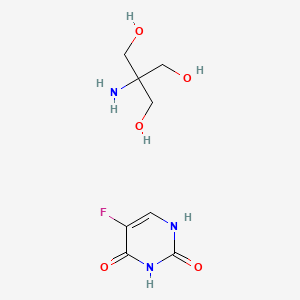

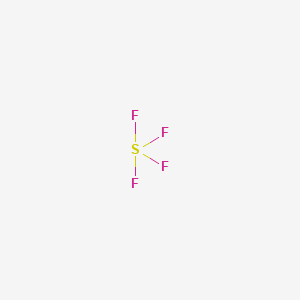

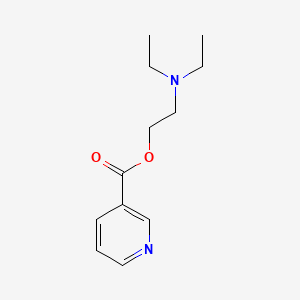

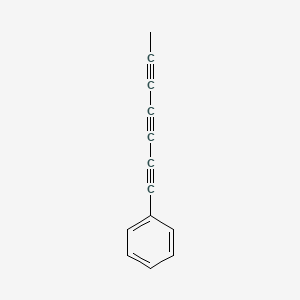

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.